5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine
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Overview
Description
5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine is a complex organic compound featuring a quinazoline core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinazoline core: This is typically achieved through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde.
Introduction of the triazolo[1,5-c]pyrimidine moiety: This step involves the reaction of the quinazoline intermediate with a triazole derivative under acidic or basic conditions.
Attachment of the piperidine ring: The piperidine ring is introduced via a nucleophilic substitution reaction, often using a piperidine derivative and a suitable leaving group.
Final modifications: The methoxy and difluoro substituents are introduced through standard organic synthesis techniques such as methylation and fluorination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.
Reduction: Reduction reactions can target the quinazoline core and the triazolo[1,5-c]pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings and the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent, particularly in cancer treatment due to its kinase inhibitory activity.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases, which are enzymes involved in the regulation of cell growth and division. By binding to the active site of these kinases, the compound prevents their activity, leading to the suppression of tumor cell proliferation. The molecular targets include cyclin-dependent kinases (CDKs) and other related enzymes involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as kinase inhibitors and have similar applications in cancer research.
1,2,4-Triazole-containing compounds: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine is unique due to its specific combination of functional groups, which confer high specificity and potency as a kinase inhibitor. This makes it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C27H26F2N8O3 |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C27H26F2N8O3/c1-16-10-17(4-6-19(16)39-23-11-22-31-14-34-37(22)15-33-23)35-26-24-18(30-13-32-26)5-7-20(38-3)25(24)40-21-8-9-36(2)12-27(21,28)29/h4-7,10-11,13-15,21H,8-9,12H2,1-3H3,(H,30,32,35)/t21-/m1/s1 |
InChI Key |
PTKRHBXNNDLRPO-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=C(C=C3)OC)O[C@@H]4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=N5 |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=C(C=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=N5 |
Origin of Product |
United States |
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